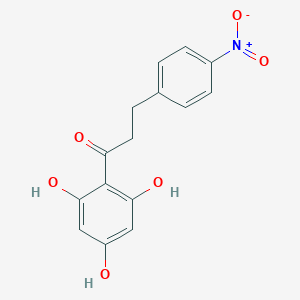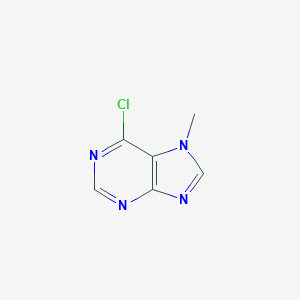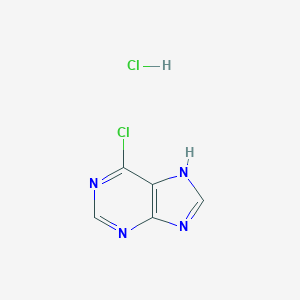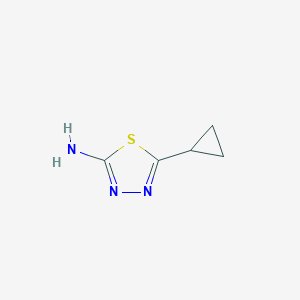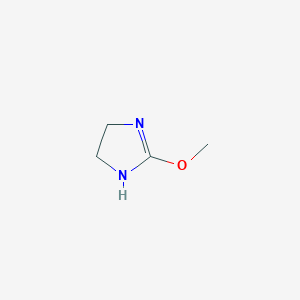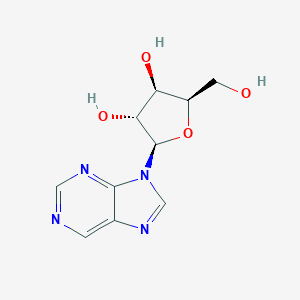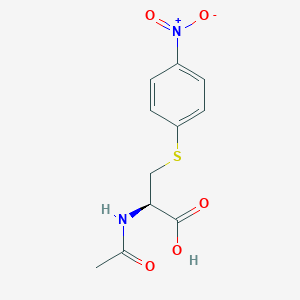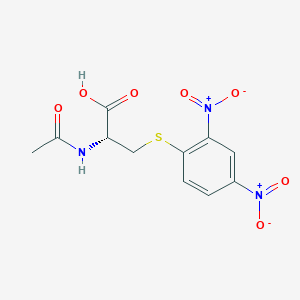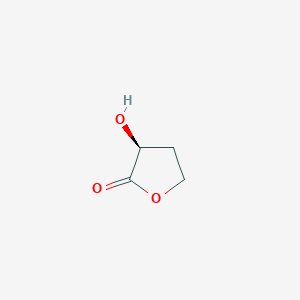
(S)-3-Hydroxydihydrofuran-2(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of derivatives similar to (S)-3-Hydroxydihydrofuran-2(3H)-one, such as 4-Halo-5-hydroxyfuran-2(5H)-ones, has been demonstrated through efficient sequential halolactonization-hydroxylation reactions. These syntheses involve the use of iodine or copper halides, showcasing moderate to good yields. Such methods emphasize the versatility of furan derivatives in chemical synthesis (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The molecular structure of (S)-3-Hydroxydihydrofuran-2(3H)-one derivatives has been established through X-ray single-crystal diffraction studies. These studies provide insight into the geometric configuration of the molecules, crucial for understanding their reactivity and interaction with other chemical entities. The structure elucidates the positioning of substituents around the furan ring, essential for predicting the outcome of chemical reactions (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
(S)-3-Hydroxydihydrofuran-2(3H)-one undergoes diverse chemical reactions, including halolactonization and hydroxylation, which are pivotal in the synthesis of halo- and hydroxy-substituted furan derivatives. These reactions are facilitated by various catalysts and conditions, leading to products with significant biological and chemical properties. The chemical behavior underscores the compound's utility in synthesizing more complex structures (Ma, Wu, & Shi, 2004).
Applications De Recherche Scientifique
(S)-3-Hydroxydihydrofuran-2(3H)-one is expected to be promising for future drugs like furopyrimidinamines, which are used for treating diseases like AIDS, tuberculosis, cancer, diabetes, and other genetic and metabolic disorders (Anis’kova, Verevochkin, & Egorova, 2016).
(S)-3-Azidodihydrofuran-2(3H)-one is useful for preparing L-amino acids related to L-homoserine (Davis, Dudman, & White, 1985).
Synthesized 4-Halo-5-hydroxyfuran-2(5H)-ones can be used in chemical research for establishing structures and determining molecular structures (Ma, Wu, & Shi, 2004).
5-Hydroxyfuran-2(5H)-one is used as an electrophile in the Friedel-Crafts alkylation of indoles to access chiral γ-lactones and γ-lactams (Riguet, 2011).
It showed negligible activity as a GABA agonist in rat brain membranes (Allan, Johnston, Kazlauskas, & Tran, 1983).
Hydrolysis of 3-diazobenzofuran-2-one can be used to study the kinetics and mechanism of acid-catalyzed reactions (Chiang, Kresge, & Meng, 2002).
A new branched tetrahydrofurane α sugar amino acid has potential use in accessing new peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).
A method for preparing 3-halohydrofurans with preferential cis diastereoselectivity from cyclopropyl methanols with water and electrophilic halides (Mothe, Kothandaraman, Rao, & Chan, 2011).
The developed synthetic route for obtaining α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one is useful for the preparation of biologically active compounds (Gelmini, Albonetti, Cavani, Cesari, Lolli, Zanotti, & Mazzoni, 2016).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a compound. It includes information on toxicity, environmental impact, handling, and disposal.
Orientations Futures
This involves predicting or proposing future research directions. It could be based on the current understanding of the compound and its potential applications.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For compounds that are less studied, some of this information might not be available. If you have a specific compound that is widely studied, I might be able to provide more detailed information.
Propriétés
IUPAC Name |
(3S)-3-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBCWKHNZBDLS-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326822 | |
| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxydihydrofuran-2(3H)-one | |
CAS RN |
52079-23-9 | |
| Record name | 2-Hydroxy-gamma-butyrolactone, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxydihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HAE9TKC0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







